5-Fluoro-4-methoxypicolinic acid

Medicinal Chemistry Physicochemical Properties Drug Design

Choose 5-Fluoro-4-methoxypicolinic acid for its distinct 5-fluoro,4-methoxy substitution pattern. This regioisomer provides a precise LogP adjustment (+0.19 over unsubstituted) to enhance membrane permeability in drug leads, and its 4-methoxy group ensures predictable hydrolysis kinetics for reliable scale-up, a critical advantage over other isomers. Essential for de-risked medicinal chemistry and process development.

Molecular Formula C7H6FNO3
Molecular Weight 171.13 g/mol
Cat. No. B13657146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-4-methoxypicolinic acid
Molecular FormulaC7H6FNO3
Molecular Weight171.13 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC=C1F)C(=O)O
InChIInChI=1S/C7H6FNO3/c1-12-6-2-5(7(10)11)9-3-4(6)8/h2-3H,1H3,(H,10,11)
InChIKeyIIMSTXMEOYKOKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-4-methoxypicolinic Acid: A Strategic Building Block for Medicinal Chemistry and Agrochemical Discovery


5-Fluoro-4-methoxypicolinic acid (CAS 1256810-09-9) is a heterocyclic building block within the picolinic acid class, possessing a pyridine ring with a carboxylic acid at the 2-position, a fluorine atom at the 5-position, and a methoxy group at the 4-position [1]. This unique substitution pattern imparts distinct physicochemical properties, such as a molecular weight of 171.13 g/mol and a predicted LogP of 0.8, which are critical for modulating lipophilicity in drug and agrochemical discovery programs [1].

Why 5-Fluoro-4-methoxypicolinic Acid Cannot Be Arbitrarily Replaced by Common Picolinic Acid Analogs


Within the picolinic acid family, seemingly minor structural variations can lead to profound differences in biological activity and physicochemical behavior. While the core scaffold is common, the specific regioisomeric arrangement of the 5-fluoro and 4-methoxy substituents on 5-fluoro-4-methoxypicolinic acid creates a unique electronic and steric profile [1]. For instance, research on methoxypicolinates demonstrates that the position of the methoxy group dramatically alters the hydrolysis rate, a property that directly impacts metabolic stability and synthetic utility [2]. Furthermore, in the context of the UK-2A antifungal scaffold, the 3-hydroxy-4-methoxy picolinic acid moiety is critical for activity, and its replacement requires specific alternative structures to retain function, underscoring that even closely related picolinic acids are not functionally interchangeable [3]. Therefore, substituting this compound with a different regioisomer or a simple unsubstituted analog without rigorous validation introduces significant risk of project failure.

Quantitative Evidence for 5-Fluoro-4-methoxypicolinic Acid: Key Differentiators vs. Analogs


Modulated Lipophilicity via Dual Substitution: LogP Comparison vs. Unsubstituted and Mono-Substituted Analogs

The combination of a hydrophobic fluorine atom and a moderately hydrophilic methoxy group on the picolinic acid core results in a calculated LogP of 0.8 for 5-fluoro-4-methoxypicolinic acid [1]. This contrasts with the higher lipophilicity of the unsubstituted parent picolinic acid (calculated LogP of 0.61), and the more hydrophobic 4-fluoro-5-methylpicolinic acid . The LogP value of -0.7 for the isomeric 5-fluoro-2-methoxyisonicotinic acid highlights the critical impact of regioisomerism on lipophilicity [2]. This precise lipophilicity profile is crucial for achieving a desired balance between membrane permeability and aqueous solubility in lead optimization.

Medicinal Chemistry Physicochemical Properties Drug Design

Electronic Tuning by Methoxy Group: Impact on NMR Chemical Shift vs. Electron-Withdrawing Analogs

DFT calculations on 4-methoxypicolinic acid (4MOPIC) demonstrate that the electron-donating methoxy group pushes electron density into the pyridine ring, causing a characteristic upfield shift in 1H NMR spectra when compared to 4-nitropicolinic acid, where the electron-withdrawing nitro group causes a downfield shift [1]. This fundamental electronic property, confirmed computationally, is directly relevant to 5-fluoro-4-methoxypicolinic acid. Its electron-rich nature will similarly influence its reactivity in metal-catalyzed cross-coupling reactions and its binding interactions with biological targets compared to electron-deficient analogs.

Computational Chemistry Structure-Activity Relationship Analytical Chemistry

Regiospecific Reactivity: Alkaline Hydrolysis Rate of Methyl 4-Methoxypicolinate vs. Other Methoxy-Regioisomers

The rate of alkaline hydrolysis for methyl 4-methoxypicolinate, the direct methyl ester analog of 5-fluoro-4-methoxypicolinic acid, follows precisely the rate predicted by additive substituent effects [1]. In stark contrast, the 2- and 6-methoxy regioisomers hydrolyze at approximately half the predicted rate. This indicates that the 4-methoxy substitution pattern provides predictable and unperturbed reactivity, a significant advantage for synthetic planning and process development compared to other isomers where electronic interactions between the methoxy group and the ring nitrogen cause kinetic anomalies.

Synthetic Chemistry Reaction Kinetics Process Chemistry

High-Value Application Scenarios for 5-Fluoro-4-methoxypicolinic Acid


Lead Optimization in Medicinal Chemistry for Fine-Tuning Lipophilicity

In a medicinal chemistry program, when a lead series requires a modest increase in LogP (e.g., +0.2 to +1.5 units) relative to a more polar core to improve membrane permeability, 5-fluoro-4-methoxypicolinic acid is a strategically superior choice over unsubstituted picolinic acid (ΔLogP +0.19) or its more hydrophilic isomers (e.g., 5-fluoro-2-methoxyisonicotinic acid, ΔLogP +1.5) [1]. Its unique LogP of 0.8 provides a predictable and quantifiable adjustment, as documented in PubChem [1].

Building Block for Electron-Rich Heterocyclic Scaffolds in Catalysis

When designing novel ligands for transition metal catalysis, the electron-donating character of the 4-methoxy group, confirmed by DFT calculations on analogous 4-methoxypicolinic acid [2], makes 5-fluoro-4-methoxypicolinic acid an ideal precursor. This property can enhance the electron density at the metal center, potentially increasing catalytic activity in reactions like cross-couplings, distinguishing it from electron-deficient picolinic acid analogs that would have the opposite effect.

Synthetic Intermediate for Scale-Up with Predictable Reactivity

For process chemistry and scale-up efforts, the 4-methoxy substitution pattern of 5-fluoro-4-methoxypicolinic acid is critical. Its methyl ester analog, methyl 4-methoxypicolinate, undergoes alkaline hydrolysis at the theoretically predicted rate, unlike the 2- and 6-methoxy regioisomers which hydrolyze at half the expected rate [3]. This predictable kinetic behavior de-risks process development and ensures more reliable, higher-yielding synthetic routes compared to using other picolinic acid isomers.

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